molecular formula C17H15N7O3 B2948612 5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034439-47-7

5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2948612
CAS RN: 2034439-47-7
M. Wt: 365.353
InChI Key: DSPMLUYOQZHPTI-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-oxadiazole and a 1,2,4-triazole . These types of compounds are often synthesized for their potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. In general, compounds containing 1,2,4-oxadiazole and 1,2,4-triazole rings can exhibit a wide range of properties due to the presence of multiple nitrogen and oxygen atoms .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with your compound would depend on its specific structure and biological activity. Some 1,2,4-oxadiazoles and 1,2,4-triazoles are known to have biological activity, which could potentially make them hazardous .

Future Directions

The future research directions would likely involve further exploration of the biological activities of your compound and related compounds. This could include testing their activity against various biological targets and optimizing their structures for increased activity and reduced toxicity .

properties

IUPAC Name

5-cyclopropyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3/c1-9-19-17(27-22-9)11-3-2-6-24-14(20-21-15(11)24)8-18-16(25)12-7-13(26-23-12)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPMLUYOQZHPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide

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